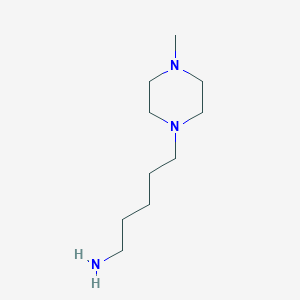![molecular formula C17H15FN2O2S2 B2706431 N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 942006-82-8](/img/structure/B2706431.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazole ring, the introduction of the fluorine atom, and the attachment of the methoxyphenyl and propanamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole ring, the fluorine atom, the methoxyphenyl group, and the propanamide group. These groups could potentially influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its reactivity, while the presence of the methoxy group could influence its solubility .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide have shown significant antibacterial and antifungal activities. For example, derivatives of 2-(6-methoxy-2-naphthyl)propionamide demonstrated potent antimicrobial properties, comparing favorably with standard antibacterial and antifungal agents (Helal et al., 2013).
Anticancer Activity
Another area of application is in anticancer research, where derivatives with similar structures have been synthesized and evaluated for their potential to inhibit cancer cell proliferation. For instance, novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives exhibited substantial antioxidant and anticancer activities, significantly affecting glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Antiviral Activity
Compounds incorporating the 6-fluorobenzothiazole moiety have also been investigated for their antiviral properties. A study on a-aminophosphonates containing the 6-fluorobenzothiazole moiety revealed promising antiviral activities against tobacco mosaic virus (TMV), suggesting potential applications in developing antiviral agents (Xie et al., 2017).
Photodynamic Therapy
In photodynamic therapy (PDT), fluorinated benzothiazoles have been synthesized and evaluated for their cytotoxic activities in vitro, showing promising results as potential therapeutic agents (Hutchinson et al., 2001). Furthermore, the development of new photosensitizers for PDT has been explored, with compounds demonstrating high singlet oxygen quantum yields, indicating their potential as efficient photosensitizers (Pişkin et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines .
Mode of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways .
Biochemical Pathways
Similar compounds have been shown to alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax, resulting in apoptosis by accelerating the expression of caspases .
Result of Action
Similar compounds have been shown to induce g2/m cell cycle arrest and apoptosis in cancer cells .
Future Directions
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-22-12-3-5-13(6-4-12)23-9-8-16(21)20-17-19-14-7-2-11(18)10-15(14)24-17/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYGJKWIXGOPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
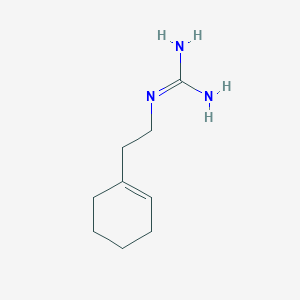
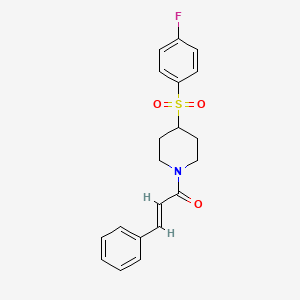
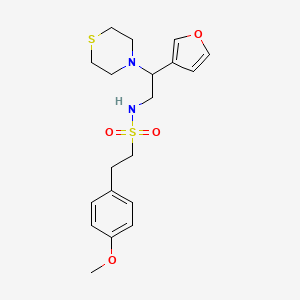
![Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B2706352.png)
![5-((3,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706355.png)
![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B2706356.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2706360.png)
![8,9-Dimethoxy-2-methyl-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2706361.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2706365.png)

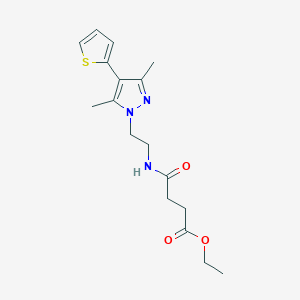
![N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2706369.png)
